N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC15757271
Molecular Formula: C12H19N5
Molecular Weight: 233.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19N5 |
|---|---|
| Molecular Weight | 233.31 g/mol |
| IUPAC Name | N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine |
| Standard InChI | InChI=1S/C12H19N5/c1-5-17-12(6-9(2)14-17)13-7-11-8-16(4)15-10(11)3/h6,8,13H,5,7H2,1-4H3 |
| Standard InChI Key | JWBOWAZCULVNMY-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=CC(=N1)C)NCC2=CN(N=C2C)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features two pyrazole rings: the first substituted with methyl groups at positions 1 and 3, and the second with ethyl and methyl groups at positions 1 and 3, respectively. A methylene bridge (-CH-) links the amine group of the second pyrazole to the 4-position of the first pyrazole . This arrangement creates a planar yet sterically hindered structure, as evidenced by computational models .
Table 1: Core Chemical Identifiers
Spectroscopic Characterization
Structural elucidation relies on nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. The NMR spectrum reveals distinct signals for ethyl (-CHCH) and methyl (-CH) groups, while NMR confirms the presence of quaternary carbons within the pyrazole rings . High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 233.1640 ([M+H]) .
Synthesis and Manufacturing Processes
Synthetic Pathways
The synthesis typically begins with functionalization of pre-formed pyrazole cores. For example:
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Alkylation: Introducing ethyl and methyl groups via nucleophilic substitution.
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Amination: Coupling the modified pyrazoles using a methylene bridge under basic conditions.
Reaction solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are employed at elevated temperatures (50–80°C) to enhance yield.
Industrial-Scale Production
Industrial synthesis prioritizes continuous flow reactors to optimize temperature control and scalability. Post-synthesis purification involves recrystallization from ethanol or chromatography on silica gel. Challenges include minimizing byproducts like over-alkylated derivatives, which necessitate precise stoichiometric ratios.
Table 2: Key Reaction Parameters
| Parameter | Optimal Condition | Source |
|---|---|---|
| Temperature | 60–70°C | |
| Solvent | Tetrahydrofuran (THF) | |
| Catalyst | None (base-mediated) | |
| Yield | 40–55% (lab-scale) |
Physicochemical Properties
Thermodynamic and Kinetic Data
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but limited solubility in water (<0.1 mg/mL) . Its partition coefficient (XLogP3) of 1.5 suggests moderate lipophilicity, favorable for membrane permeability in biological systems .
Table 3: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| XLogP3 | 1.5 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bond Count | 4 | |
| Topological Polar Surface Area | 54.8 Ų |
Stability and Reactivity
The compound is stable under ambient conditions but degrades upon prolonged exposure to UV light or strong acids/bases. Its amine and pyrazole groups participate in:
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Schiff base formation with aldehydes.
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N-alkylation with alkyl halides.
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Coordination complexes with transition metals (e.g., Cu).
Applications in Research and Industry
Drug Discovery
The compound serves as a scaffold for developing kinase inhibitors and NSAID alternatives. Its methylene bridge allows facile derivatization to enhance target affinity.
Material Science
Transition metal complexes of this compound exhibit luminescent properties, suggesting utility in organic light-emitting diodes (OLEDs).
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